molecular formula C20H20N2O4 B3034581 cis-Moschamine CAS No. 193224-24-7

cis-Moschamine

Cat. No.: B3034581
CAS No.: 193224-24-7
M. Wt: 352.4 g/mol
InChI Key: WGHKJYWENWLOMY-CLTKARDFSA-N
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Description

cis-Moschamine is a natural product found in Centaurea arenaria, Centaurea cyanus, and other organisms with data available.

Scientific Research Applications

Isolation and Structure Elucidation

In the realm of natural product chemistry, cis-Moschamine has been identified as a notable compound. The seeds of Centaurea cyanus have been studied, leading to the isolation of several indole alkaloids including moschamine, this compound, centcyamine, and cis-centcyamine. The structures of these compounds were elucidated using comprehensive spectroscopic analyses, contributing to our understanding of natural product diversity (Sarker et al., 2001).

Anti-Inflammatory Activity

This compound has shown potential in the field of pharmacology, particularly concerning anti-inflammatory properties. A study focused on the anti-inflammatory effects of serotonin derivatives isolated from Carthamus tinctorius seeds highlighted moschamine's potent inhibitory effects on lipopolysaccharide (LPS)-induced production of inflammatory mediators in macrophages. This suggests a pathway where this compound might exert its anti-inflammatory effects, possibly through the modulation of prostaglandin E2 and nitric oxide production (Jo et al., 2017).

Neurological and Cancer Research

In neurological and cancer research, moschamine has been studied for its effects on glioblastoma cells. It was observed to inhibit cell proliferation and induce apoptosis and cell cycle arrest in glioblastoma cell lines, suggesting potential therapeutic applications in targeting this aggressive brain tumor (Alexiou et al., 2017).

Bioavailability and Biological Activities

Further insights into moschamine's properties were gained through studies on its synthesis, bioavailability, and biological activities. The compound exhibited significant serotoninergic and cyclooxygenase inhibitory activities, suggesting a multifaceted role in biological systems. These findings are crucial for understanding the potential therapeutic uses of moschamine and related compounds (Park, 2012).

Mechanism of Action

Target of Action

cis-Moschamine is a natural compound that has been found to exert antitumor effects on various types of cancer cells, including HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells . These cells are the primary targets of this compound.

Mode of Action

It is known that this compound interacts with its targets (cancer cells) and inhibits their proliferation . This interaction and the resulting changes lead to the antitumor effects of this compound.

Biochemical Pathways

It is known that this compound exerts its antitumor effects by inhibiting the proliferation of cancer cells

Result of Action

The primary result of this compound’s action is the inhibition of tumor cell proliferation. This leads to a decrease in the growth and spread of cancer cells, such as HeLa, MCF7, and A431 cells . This antitumor effect makes this compound a potential candidate for the development of new anticancer therapies.

Properties

IUPAC Name

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-CLTKARDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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